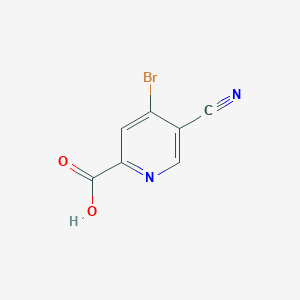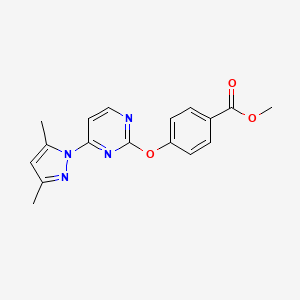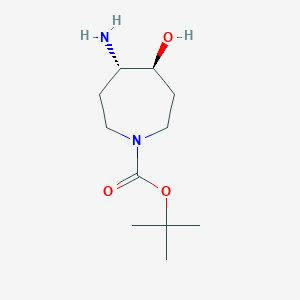
1-Benzyl-3-bromo-3-methylazetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-bromo-3-methylazetidine is a chemical compound belonging to the azetidine family. Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and properties. This compound is characterized by the presence of a benzyl group, a bromine atom, and a methyl group attached to the azetidine ring.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-3-bromo-3-methylazetidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the azetidine ring, which can be achieved through various methods, including cyclization of appropriate precursors.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-Benzyl-3-bromo-3-methylazetidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding azetidinones or reduction to form azetidines with different substituents.
Ring-Opening Reactions: Due to the strained ring structure, this compound can undergo ring-opening reactions, especially under acidic or basic conditions.
Common reagents used in these reactions include strong bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-bromo-3-methylazetidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-bromo-3-methylazetidine involves its reactivity due to the strained azetidine ring and the presence of reactive functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the benzyl and methyl groups influence the compound’s stability and reactivity. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-bromo-3-methylazetidine can be compared with other azetidine derivatives, such as:
1-Benzyl-3-chloro-3-methylazetidine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-Benzyl-3-methylazetidine: Lacks the halogen atom, resulting in different chemical behavior and reactivity.
Eigenschaften
Molekularformel |
C11H14BrN |
|---|---|
Molekulargewicht |
240.14 g/mol |
IUPAC-Name |
1-benzyl-3-bromo-3-methylazetidine |
InChI |
InChI=1S/C11H14BrN/c1-11(12)8-13(9-11)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI-Schlüssel |
HZAYXTPWNVTGJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(C1)CC2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



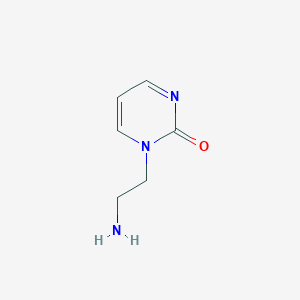
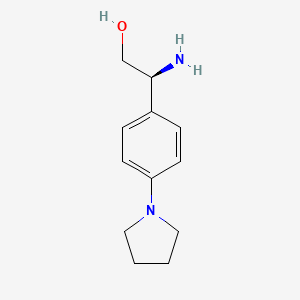
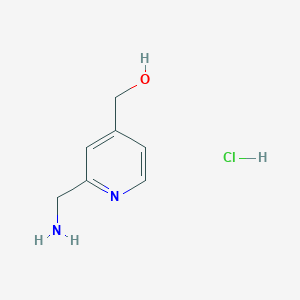
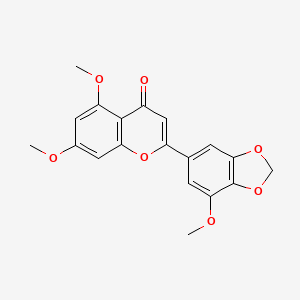


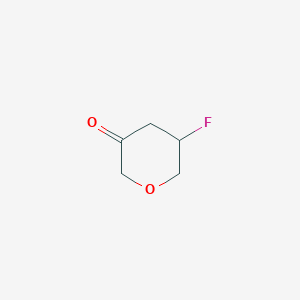
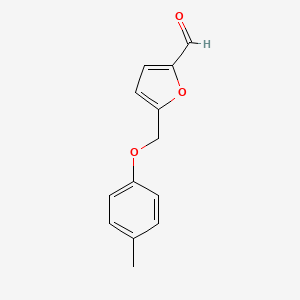
![4-Chloro-7-iodo-2-methylthieno[3,2-d]pyrimidine](/img/structure/B13028776.png)
![7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13028779.png)
